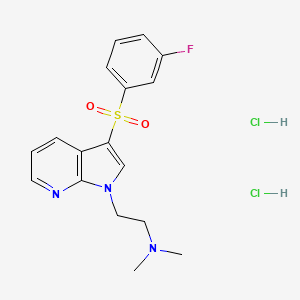

WAY208466 dihydrochloride

Description

Properties

IUPAC Name |

2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O2S.2ClH/c1-20(2)9-10-21-12-16(15-7-4-8-19-17(15)21)24(22,23)14-6-3-5-13(18)11-14;;/h3-8,11-12H,9-10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOHMLBVCLITHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=C(C2=C1N=CC=C2)S(=O)(=O)C3=CC=CC(=C3)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207064-61-6 | |

| Record name | WAY-208466 dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207064616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WAY-208466 DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ID7Y1EE12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

WAY-208466 Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-208466 dihydrochloride is a potent and selective full agonist for the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor expressed almost exclusively in the central nervous system. Its mechanism of action is primarily centered on the modulation of GABAergic and glutamatergic neurotransmission, leading to potential therapeutic applications in anxiety and obsessive-compulsive disorders. This technical guide provides an in-depth overview of the pharmacological profile, signaling pathways, and preclinical evidence supporting the mechanism of action of WAY-208466.

Pharmacological Profile

WAY-208466 exhibits high affinity and full agonist activity at the human 5-HT6 receptor. The key quantitative parameters of its pharmacological activity are summarized in the table below.

| Parameter | Value | Species | Reference |

| Binding Affinity (Ki) | 4.8 nM | Human | [1] |

| Functional Potency (EC50) | 7.3 nM | Human | [1] |

| Maximum Efficacy (Emax) | 100% | Human | [1] |

Table 1: In Vitro Pharmacology of WAY-208466 at the Human 5-HT6 Receptor

While WAY-208466 is characterized by its high selectivity for the 5-HT6 receptor, a comprehensive quantitative selectivity profile against a broad panel of other receptors is not extensively detailed in publicly available literature. However, it is reported to have good selectivity over other serotonin receptor subtypes.[2]

Mechanism of Action: Signaling Pathways

The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of G-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This primary signaling cascade activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), influencing gene expression and neuronal function.

Beyond the canonical Gs-cAMP pathway, the 5-HT6 receptor can also engage in non-canonical signaling, influencing other critical intracellular cascades. These include interactions with Gq proteins and the activation of Fyn, a non-receptor tyrosine kinase, which can modulate the ERK1/2 pathway. Furthermore, the 5-HT6 receptor has been shown to interact with the mTOR and Cdk5 pathways, which are pivotal in regulating synaptic plasticity and neuronal development.

Below are diagrams illustrating the key signaling pathways associated with 5-HT6 receptor activation by WAY-208466.

Neurochemical Effects

A primary downstream effect of WAY-208466-mediated 5-HT6 receptor activation is the modulation of neurotransmitter systems, most notably an increase in cortical GABA levels.[1] In vivo microdialysis studies in rats have demonstrated that administration of WAY-208466 leads to a significant elevation of extracellular GABA in the prefrontal cortex.[1] This effect is believed to be a key contributor to its anxiolytic-like properties.

In addition to its effects on the GABAergic system, WAY-208466 has also been shown to modulate glutamate transmission.[1] Specifically, 5-HT6 receptor agonism can attenuate stimulated glutamate release.[1]

Preclinical Evidence

Preclinical studies have provided evidence for the anxiolytic and potential anti-compulsive effects of WAY-208466. In rodent models of anxiety, such as the elevated plus-maze, WAY-208466 has been shown to produce anxiolytic-like effects. Furthermore, in the schedule-induced polydipsia model, which is considered an animal model of obsessive-compulsive disorder (OCD), the related 5-HT6 agonist WAY-181187 demonstrated a reduction in compulsive-like behavior, suggesting a potential therapeutic role for this class of compounds in OCD.[1]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of WAY-208466 for the 5-HT6 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT6 receptor (e.g., HEK293 cells).

-

Radioligand: A radiolabeled 5-HT6 receptor antagonist, such as [3H]LSD or [125I]SB-258585, is used.

-

Assay Buffer: Typically, a Tris-HCl buffer containing MgCl2 and other salts is used.

-

Incubation: Membranes, radioligand, and varying concentrations of WAY-208466 are incubated to allow for competitive binding.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The Ki value is calculated from the IC50 value (the concentration of WAY-208466 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of WAY-208466 at the 5-HT6 receptor.

Methodology:

-

Cell Culture: Cells expressing the 5-HT6 receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.

-

Stimulation: Cells are incubated with varying concentrations of WAY-208466 in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Lysis: The cells are lysed to release intracellular cAMP.

-

Detection: The concentration of cAMP is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: A dose-response curve is generated, and the EC50 and Emax values are determined.

In Vivo Microdialysis

Objective: To measure the effect of WAY-208466 on extracellular GABA and glutamate levels in the brain of awake, freely moving animals.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex) of an anesthetized rat.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.

-

Drug Administration: WAY-208466 is administered systemically (e.g., via subcutaneous injection).

-

Neurotransmitter Analysis: The concentrations of GABA and glutamate in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

-

Data Analysis: Changes in neurotransmitter levels over time are expressed as a percentage of the baseline pre-drug levels.

Conclusion

WAY-208466 is a valuable research tool for elucidating the role of the 5-HT6 receptor in the central nervous system. Its mechanism of action, centered on the potent and selective activation of the 5-HT6 receptor and the subsequent modulation of GABAergic and glutamatergic neurotransmission, provides a strong rationale for its investigation as a potential therapeutic agent for anxiety and obsessive-compulsive disorders. Further research, including comprehensive selectivity profiling and clinical trials, is warranted to fully understand its therapeutic potential.

References

- 1. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WAY-208466, a 5-HT6 receptor agonist, increases food motivation in primates: A behavioural and PET imaging study opening perspectives in eating disorders - PMC [pmc.ncbi.nlm.nih.gov]

WAY208466 dihydrochloride 5-HT6 receptor binding affinity

An In-depth Technical Guide on the 5-HT6 Receptor Binding Affinity of WAY-208466 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-208466 is a potent and selective agonist for the serotonin 6 (5-HT6) receptor.[1][2] The 5-HT6 receptor, a Gs-coupled protein, is expressed almost exclusively in the central nervous system (CNS), with high concentrations in regions associated with cognition and memory, such as the hippocampus, striatum, and prefrontal cortex.[3][4][5][6] This localization has made the 5-HT6 receptor a significant target for the development of therapeutics for cognitive disorders.[4][5] WAY-208466, as a selective agonist, serves as a valuable pharmacological tool for elucidating the physiological roles of the 5-HT6 receptor.[1][2] Studies have shown its potential in modulating GABAergic and glutamatergic neurotransmission and have demonstrated anxiolytic-like and antidepressant-like effects in preclinical models.[1][2]

Quantitative Binding and Functional Affinity Data

The affinity of WAY-208466 for the human 5-HT6 receptor has been characterized through various in vitro assays. The following table summarizes the key quantitative data.

| Parameter | Value | Receptor | Species | Reference |

| Binding Affinity (Ki) | 4.8 nM | 5-HT6 | Human | [1] |

| Functional Potency (EC50) | 7.3 nM | 5-HT6 | Human | [1] |

| Functional Activity | Full Agonist (Emax = 100%) | 5-HT6 | Human | [1] |

-

Ki (Inhibition Constant): Represents the concentration of the ligand that will bind to half of the receptors at equilibrium in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.

-

EC50 (Half Maximal Effective Concentration): Indicates the concentration of a drug that gives half of the maximal response. It is a measure of the drug's potency as an agonist.

-

Emax (Maximum Effect): The maximum response achievable by an agonist. An Emax of 100% indicates that WAY-208466 is a full agonist at the 5-HT6 receptor.[1]

5-HT6 Receptor Signaling Pathways

The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[2][4][7] However, its signaling is complex and can involve other pathways. Activation of the 5-HT6 receptor can also stimulate the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway via a Fyn-tyrosine kinase-dependent mechanism.[7][8][9] Additionally, the receptor can interact with Jun activation domain-binding protein 1 (Jab1), leading to the translocation of Jab1 to the nucleus and interaction with c-Jun.[7][9] The mTOR pathway is another signaling cascade engaged by 5-HT6 receptors.[3][4]

Experimental Methodologies

The binding affinity (Ki) and functional potency (EC50) of WAY-208466 are typically determined through radioligand binding assays and functional assays, respectively.

Radioligand Binding Assay (for Ki Determination)

This assay measures the ability of a test compound (WAY-208466) to displace a radiolabeled ligand from the 5-HT6 receptor.

1. Membrane Preparation:

-

Cells stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells) are cultured and harvested.[10]

-

The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[11]

-

The homogenate is centrifuged to pellet the cell membranes.[11]

-

The membrane pellet is washed and resuspended in an assay buffer.[11]

-

Protein concentration is determined using a standard method like the BCA assay.[11]

2. Competition Binding Assay:

-

A fixed concentration of a radioligand with known high affinity for the 5-HT6 receptor (e.g., [3H]-LSD) is used.[10]

-

In a 96-well plate, the cell membranes, radioligand, and varying concentrations of the unlabeled test compound (WAY-208466) are incubated.[11]

-

The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[11]

-

Total binding is measured in wells containing only membranes and radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive competitor to saturate all specific binding sites.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.[11]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.[11]

-

The radioactivity retained on the filters is quantified using a scintillation counter.[11]

3. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the competitor (WAY-208466).

-

The IC50 value is determined from the resulting sigmoidal curve.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Functional Assay (for EC50 Determination)

This assay measures the functional response of the cell upon receptor activation by an agonist. For the Gs-coupled 5-HT6 receptor, this is often a cAMP accumulation assay.

1. Cell Culture:

-

Cells expressing the human 5-HT6 receptor are seeded in 96-well plates and grown to near confluence.[13]

2. cAMP Accumulation Assay:

-

The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Varying concentrations of the agonist (WAY-208466) are added to the wells.

-

The plates are incubated for a specific time at 37°C to allow for cAMP production.

-

Following incubation, the cells are lysed.

-

The intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).[14]

3. Data Analysis:

-

The amount of cAMP produced is plotted against the log concentration of WAY-208466.

-

A dose-response curve is generated, and the EC50 value is determined as the concentration of WAY-208466 that produces 50% of the maximal response.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the binding affinity of a compound using a competitive radioligand binding assay.

Conclusion

WAY-208466 dihydrochloride is a high-affinity, potent, and selective full agonist for the human 5-HT6 receptor. Its well-characterized binding profile, with a Ki of 4.8 nM and an EC50 of 7.3 nM, makes it an invaluable tool for investigating the complex signaling and physiological functions of the 5-HT6 receptor.[1] The methodologies outlined in this guide, including radioligand binding and functional cAMP assays, represent standard approaches for characterizing the interaction of novel ligands with the 5-HT6 receptor, providing crucial data for drug discovery and development efforts targeting this important CNS receptor.

References

- 1. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Serotonin-6 Receptor as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. IC50 - Wikipedia [en.wikipedia.org]

- 13. biophysics-reports.org [biophysics-reports.org]

- 14. mdpi.com [mdpi.com]

WAY208466 Dihydrochloride: An In-depth Technical Guide on its Effects on GABAergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY208466 dihydrochloride is a potent and highly selective full agonist for the serotonin 5-HT6 receptor.[1] Emerging research has highlighted its significant modulatory effects on the GABAergic system, positioning it as a valuable tool for investigating the role of 5-HT6 receptors in neuronal inhibition and its potential therapeutic applications in neuropsychiatric disorders. This technical guide provides a comprehensive overview of the pharmacological profile of WAY208466, its impact on GABAergic neurotransmission, and detailed experimental methodologies for its study.

Pharmacological Profile of WAY208466

WAY208466 exhibits high affinity and full agonism at the human 5-HT6 receptor. Its pharmacological characteristics have been well-defined in radioligand binding and functional assays.

Data Presentation: Receptor Binding and Functional Activity

| Parameter | Value | Species | Reference |

| Binding Affinity (Ki) | 4.8 nM | Human | [2] |

| Functional Agonism (EC50) | 7.3 nM | Human | [2] |

| Maximum Efficacy (Emax) | 100% | Human | [2] |

Effects on GABAergic Neurotransmission

In vivo studies have demonstrated that WAY208466 administration leads to a significant and preferential increase in extracellular GABA levels in the frontal cortex. This effect is observed following both acute and chronic administration, suggesting a lack of tolerance development to this neurochemical outcome.[2]

Data Presentation: In Vivo Neurochemical Effects

| Brain Region | Neurotransmitter | Effect | Dose | Administration Route | Species | Reference |

| Frontal Cortex | GABA | Significantly Elevated | 10 mg/kg | Subcutaneous (s.c.) | Rat | [2] |

| Frontal Cortex | GABA | Sustained elevation with chronic (14-day) administration | 10 mg/kg | Subcutaneous (s.c.) | Rat | [2] |

The mechanism underlying this increase in GABAergic tone is attributed to the direct activation of 5-HT6 receptors located on GABAergic interneurons.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of WAY208466 in Modulating GABA Release

The following diagram illustrates the proposed signaling cascade initiated by WAY208466 at the 5-HT6 receptor, leading to enhanced GABAergic neurotransmission.

Caption: Proposed signaling pathway of WAY208466.

Experimental Workflow for In Vivo Microdialysis

The diagram below outlines the typical workflow for an in vivo microdialysis experiment to assess the effect of WAY208466 on GABA levels.

Caption: In vivo microdialysis experimental workflow.

Experimental Protocols

In Vivo Microdialysis for GABA Measurement

This protocol is based on methodologies commonly employed for in vivo neurochemical monitoring.

1. Animals:

-

Male Sprague-Dawley rats (250-350 g) are typically used.

-

Animals are housed individually in a temperature- and light-controlled environment with ad libitum access to food and water.

2. Stereotaxic Surgery:

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).

-

Place the animal in a stereotaxic frame.

-

Implant a guide cannula targeting the frontal cortex. Stereotaxic coordinates are determined based on a standard rat brain atlas (e.g., Paxinos and Watson).

-

Secure the cannula to the skull using dental cement and anchor screws.

-

Allow the animal to recover for at least 3-5 days post-surgery.

3. Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe (e.g., with a 2-4 mm membrane length) into the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Allow for a stabilization period of at least 1-2 hours.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound (10 mg/kg, s.c.) or vehicle.

-

Continue collecting dialysate samples for 3-4 hours post-injection.

4. Sample Analysis (HPLC with Fluorescence Detection):

-

GABA in the dialysate samples is typically quantified using high-performance liquid chromatography (HPLC) coupled with fluorescence detection.

-

Derivatization: As GABA is not naturally fluorescent, a pre-column derivatization step is required. o-Phthaldialdehyde (OPA) is a common derivatizing agent.

-

Chromatographic Separation: Use a C18 reverse-phase column. The mobile phase composition and gradient will need to be optimized for the separation of the OPA-derivatized amino acids.

-

Detection: A fluorescence detector is set to the appropriate excitation and emission wavelengths for the OPA-GABA adduct (e.g., ~340 nm excitation and ~450 nm emission).

-

Quantification: Calculate GABA concentrations by comparing the peak areas in the samples to those of a standard curve generated from known concentrations of GABA.

5. Data Analysis:

-

Express the post-injection GABA levels as a percentage of the average baseline concentration.

-

Use appropriate statistical tests (e.g., ANOVA with repeated measures) to determine the significance of any changes in GABA levels following WAY208466 administration compared to the vehicle control group.

Radioligand Binding Assay for 5-HT6 Receptor Affinity

1. Membrane Preparation:

-

Use cell lines stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).

-

Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in the assay buffer.

2. Binding Assay:

-

Incubate the cell membranes with a specific radioligand for the 5-HT6 receptor (e.g., [3H]LSD or [125I]SB-258585) in the presence of varying concentrations of WAY208466.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT6 ligand (e.g., clozapine or methiothepin).

-

Incubate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

-

Calculate the specific binding at each concentration of WAY208466.

-

Use non-linear regression analysis to fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound serves as a critical pharmacological tool for elucidating the role of the 5-HT6 receptor in modulating GABAergic neurotransmission. Its potent and selective agonist properties, coupled with its demonstrated in vivo efficacy in elevating cortical GABA levels, make it an invaluable compound for preclinical research into the neurobiology of cognition, anxiety, and other neuropsychiatric disorders where GABAergic dysfunction is implicated. The experimental protocols detailed herein provide a robust framework for the continued investigation of WAY208466 and the broader therapeutic potential of targeting the 5-HT6 receptor.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of WAY208466 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY208466 is a potent and highly selective full agonist of the serotonin 6 (5-HT6) receptor.[1] Primarily expressed in the central nervous system, the 5-HT6 receptor is a Gs-coupled G-protein coupled receptor (GPCR) implicated in various physiological processes, including cognition, memory, and mood.[2][3] Activation of the 5-HT6 receptor by WAY208466 initiates a cascade of downstream signaling events, with the most prominent effect being the modulation of neurotransmitter systems, particularly an increase in γ-aminobutyric acid (GABA) levels in the cerebral cortex.[1][4] This technical guide provides a comprehensive overview of the known downstream signaling pathways of WAY208466, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used to elucidate its effects.

Mechanism of Action: 5-HT6 Receptor Agonism

WAY208466 exerts its biological effects by binding to and activating the 5-HT6 receptor. As a full agonist, it mimics the action of the endogenous ligand serotonin (5-HT) at this receptor subtype, eliciting a maximal physiological response.[4] The 5-HT6 receptor is positively coupled to adenylyl cyclase through the Gs alpha subunit.[2][3]

Quantitative Pharmacological Data

The potency and selectivity of WAY208466 have been characterized through various in vitro assays. The following table summarizes the key quantitative data for WAY208466 at the human 5-HT6 receptor.

| Parameter | Value | Description | Reference |

| Binding Affinity (Ki) | 4.8 nM | The equilibrium dissociation constant, indicating the high affinity of WAY208466 for the human 5-HT6 receptor. A lower Ki value signifies a higher binding affinity. | [4] |

| Functional Potency (EC50) | 7.3 nM | The concentration of WAY208466 that produces 50% of the maximal response (Emax) in a functional assay, demonstrating its high potency as an agonist. | [4] |

| Efficacy (Emax) | 100% | The maximum response produced by WAY208466 relative to the endogenous ligand, confirming its status as a full agonist. | [4] |

Primary Downstream Signaling Pathway: Gs/cAMP Cascade

The canonical signaling pathway activated by WAY208466 upon binding to the 5-HT6 receptor is the Gs/adenylyl cyclase/cAMP pathway. This cascade proceeds as follows:

-

Receptor Activation: WAY208466 binds to the 5-HT6 receptor, inducing a conformational change.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated Gs protein.

-

Adenylyl Cyclase Activation: The GTP-bound Gs alpha subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Downstream Phosphorylation: PKA then phosphorylates various downstream target proteins, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.

References

- 1. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Serotonin-6 Receptor as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

WAY-208466 Dihydrochloride: A Technical Guide for Anxiety and Depression Research

Abstract

WAY-208466 is a potent and selective full agonist for the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor expressed almost exclusively in the central nervous system. Its unique neuropharmacological profile, characterized by the modulation of key neurotransmitter systems, has positioned it as a valuable tool in preclinical research for anxiety and depression. This technical guide provides an in-depth overview of WAY-208466, summarizing its pharmacological properties, detailing experimental protocols from key studies, and illustrating its mechanism of action through signaling pathway diagrams. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for mood and anxiety disorders.

Introduction

The serotonin (5-HT) system is a critical regulator of mood, cognition, and behavior, and it is a primary target for many current antidepressant and anxiolytic medications. Among the numerous 5-HT receptor subtypes, the 5-HT6 receptor has emerged as a promising target due to its specific localization in brain regions implicated in depression and anxiety, such as the hippocampus, striatum, and cortex.[1][2] Unlike many therapeutic strategies that involve receptor antagonism, WAY-208466 offers a research paradigm based on agonism of the 5-HT6 receptor. Preclinical studies have demonstrated its potential to elicit antidepressant and anxiolytic-like effects, primarily through the modulation of GABAergic and glutamatergic neurotransmission.[3][4]

Pharmacological Profile

WAY-208466 is a synthetic organic compound characterized as a high-affinity, selective, and full agonist at the human 5-HT6 receptor.[5][6] Its pharmacological activity is a cornerstone of its utility in research.

Binding Affinity and Functional Activity

Quantitative analysis of WAY-208466's interaction with the human 5-HT6 receptor has established its potency and efficacy. These parameters are crucial for dose-selection in experimental designs.

| Parameter | Value | Species | Reference |

| Binding Affinity (Ki) | 4.8 nM | Human | [3] |

| Functional Agonist Activity (EC50) | 7.3 nM | Human | [3][5] |

| Maximum Efficacy (Emax) | 100% | Human | [3] |

Selectivity

WAY-208466 is reported to be a selective 5-HT6 receptor agonist.[3][6] This selectivity is critical for attributing its observed neurochemical and behavioral effects to the specific activation of the 5-HT6 receptor, thereby minimizing confounding off-target effects.

Mechanism of Action and Signaling Pathways

The therapeutic potential of WAY-208466 is rooted in the downstream consequences of 5-HT6 receptor activation. This receptor is positively coupled to Gs alpha-subunits, initiating a cascade of intracellular events.

Primary Signaling Cascade

Activation of the 5-HT6 receptor by WAY-208466 leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4] This primary signaling pathway is a hallmark of Gs-coupled receptors. Furthermore, research has identified that the 5-HT6 receptor interacts with the Fyn protein-tyrosine kinase, suggesting a role in more complex signaling networks that could influence neuronal plasticity.[4][7]

Neurochemical Modulation

A key consequence of 5-HT6 receptor agonism by WAY-208466 is the modulation of neurotransmitter systems, particularly an increase in GABA levels.[3] This effect is thought to underlie its anxiolytic and antidepressant properties. Studies show that WAY-208466 preferentially elevates extracellular GABA concentrations in the frontal cortex of rats following both acute and chronic administration, indicating a lack of tolerance development to this neurochemical effect.[3][4]

Preclinical Evidence in Anxiety and Depression Models

The potential utility of WAY-208466 as a therapeutic agent is supported by data from various preclinical models. These studies demonstrate its effects on both neurochemistry and behavior relevant to anxiety and depression.

Neurochemical Effects

In vivo microdialysis studies in rats have been pivotal in elucidating the neurochemical signature of WAY-208466.

| Brain Region | Dose (s.c.) | Administration | Effect | Reference |

| Frontal Cortex | 10 mg/kg | Acute | Preferential elevation of extracellular GABA | [3] |

| Frontal Cortex | 10 mg/kg | Chronic (14 days) | Sustained elevation of extracellular GABA | [3] |

Behavioral Effects

WAY-208466 and other 5-HT6 agonists have demonstrated anxiolytic and antidepressant-like profiles in established behavioral paradigms.

| Animal Model | Observed Effect of 5-HT6 Agonism | Implication | Reference |

| Rat Forced Swim Test | Antidepressant-like effects | Potential for treating depression | [4] |

| Non-Human Primate Behavioral Observation | Acute anxiolytic-like effects | Potential for treating anxiety | [8] |

| Non-Human Primate Food-Intake Task | Increased food motivation | Potential relevance for eating disorders with anxiety comorbidity | [8] |

Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for key experiments cited in the evaluation of WAY-208466.

Radioligand Binding Assay (for Affinity)

-

Objective: To determine the binding affinity (Ki) of WAY-208466 for the 5-HT6 receptor.

-

Preparation: Membranes are prepared from cells stably expressing the human 5-HT6 receptor.

-

Procedure:

-

Cell membranes are incubated with a specific radioligand for the 5-HT6 receptor (e.g., [3H]-LSD or a more selective radiolabeled antagonist).

-

Increasing concentrations of unlabeled WAY-208466 are added to compete with the radioligand for binding to the receptor.

-

The reaction is allowed to reach equilibrium.

-

The mixture is filtered through glass fiber filters to separate bound from unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of WAY-208466 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay (for Agonist Activity)

-

Objective: To determine the functional potency (EC50) and efficacy (Emax) of WAY-208466.

-

Preparation: Use cells stably expressing the human 5-HT6 receptor.

-

Procedure:

-

Cells are plated and incubated.

-

Cells are treated with increasing concentrations of WAY-208466.

-

After a defined incubation period, the cells are lysed.

-

The intracellular concentration of cAMP is measured using a suitable assay kit (e.g., ELISA-based or time-resolved fluorescence resonance energy transfer [TR-FRET]).

-

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of WAY-208466. The EC50 and Emax values are derived from this curve.

In Vivo Microdialysis (for Neurotransmitter Levels)

-

Objective: To measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.

-

Procedure:

-

Surgery: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting a brain region of interest (e.g., the frontal cortex).

-

Recovery: Animals are allowed to recover from surgery.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: WAY-208466 (e.g., 10 mg/kg, s.c.) or vehicle is administered.

-

Post-treatment Collection: Sample collection continues for several hours post-administration.

-

-

Sample Analysis: The concentration of GABA and other neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[3]

-

Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the mean baseline concentration.

Conclusion

WAY-208466 dihydrochloride is a critical pharmacological tool for investigating the role of the 5-HT6 receptor in the pathophysiology of anxiety and depression. Its well-characterized profile as a potent, selective, and full 5-HT6 agonist allows for targeted studies of this receptor system. The primary mechanism appears to involve the modulation of GABAergic neurotransmission in cortical regions, a pathway distinct from many conventional antidepressants. The data gathered from preclinical models strongly support the continued investigation of 5-HT6 receptor agonism as a novel therapeutic strategy. The detailed protocols and pathway diagrams provided in this guide serve as a resource for researchers aiming to build upon this foundational knowledge in the pursuit of new treatments for psychiatric disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Serotonin-6 Receptor as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WAY 208466 dihydrochloride | 5-HT6 Receptors | Tocris Bioscience [tocris.com]

- 6. WAY-208466 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WAY-208466, a 5-HT6 receptor agonist, increases food motivation in primates: A behavioural and PET imaging study opening perspectives in eating disorders - PMC [pmc.ncbi.nlm.nih.gov]

WAY-208466 Dihydrochloride in Obsessive-Compulsive Disorder Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obsessive-compulsive disorder (OCD) is a neuropsychiatric condition characterized by intrusive thoughts and repetitive behaviors, for which current therapeutic options have limitations. The serotonin 6 (5-HT6) receptor has emerged as a promising target for novel OCD pharmacotherapies. This technical guide provides a comprehensive overview of WAY-208466 dihydrochloride, a potent and selective 5-HT6 receptor agonist, and its potential application in preclinical OCD models. This document details the compound's mechanism of action, the intricate downstream signaling pathways associated with 5-HT6 receptor activation, and standardized protocols for widely used animal models of OCD-like behavior, namely the marble-burying and nestlet-shredding tests. Due to a lack of publicly available quantitative data from studies specifically investigating WAY-208466 in these models, this guide presents illustrative data tables to serve as a template for future research and to facilitate comparative analysis. The included experimental workflows and signaling pathway diagrams, rendered in Graphviz DOT language, offer a clear visual representation of the scientific concepts discussed.

Introduction to WAY-208466 Dihydrochloride

WAY-208466 is a synthetic, potent, and selective full agonist for the serotonin 5-HT6 receptor. Its high affinity and selectivity make it a valuable research tool for elucidating the physiological roles of this receptor subtype, particularly within the central nervous system. The 5-HT6 receptor is almost exclusively expressed in the brain, with high densities in regions implicated in cognition, learning, memory, and mood regulation, such as the striatum, nucleus accumbens, hippocampus, and cortex. Given the established role of the serotonergic system in the pathophysiology of OCD, selective ligands for 5-HT receptors like WAY-208466 are of significant interest for their therapeutic potential.

Mechanism of Action and Signaling Pathways

WAY-208466 exerts its effects by binding to and activating 5-HT6 receptors, which are Gs-protein coupled receptors. The canonical signaling pathway initiated by 5-HT6 receptor agonism involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).

However, research has revealed a more complex signaling network associated with the 5-HT6 receptor, including non-canonical pathways that may contribute to its physiological effects. These include interactions with and modulation of:

-

Mechanistic Target of Rapamycin (mTOR): The 5-HT6 receptor can influence mTOR signaling, a crucial pathway for cell growth, proliferation, and survival.

-

Cyclin-dependent kinase 5 (Cdk5): This kinase is involved in neuronal development and synaptic plasticity, and its activity can be modulated by 5-HT6 receptor activation.

-

Fyn kinase: A member of the Src family of tyrosine kinases, Fyn is implicated in learning and memory and has been shown to interact with the 5-HT6 receptor.

The intricate downstream signaling cascade following 5-HT6 receptor activation by WAY-208466 is depicted in the following diagram:

Preclinical Models of Obsessive-Compulsive Disorder

Animal models are indispensable for investigating the neurobiology of OCD and for the preclinical evaluation of novel therapeutics. The marble-burying and nestlet-shredding tests are two widely used behavioral paradigms that model the repetitive, compulsive-like behaviors characteristic of OCD.

Marble-Burying Test

This test assesses the natural tendency of rodents to dig and bury novel objects in their environment. Anxiolytic and anti-compulsive compounds typically reduce the number of marbles buried.

Experimental Protocol:

-

Housing: Individually house mice in standard cages with ad libitum access to food and water.

-

Apparatus: Use a standard mouse cage (e.g., 26 cm x 20 cm x 14 cm) filled with 5 cm of fresh, clean bedding material.

-

Marble Placement: Place 20 glass marbles (approximately 1.5 cm in diameter) evenly on the surface of the bedding.

-

Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes prior to the test.

-

Drug Administration: Administer WAY-208466 dihydrochloride or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test.

-

Test Procedure: Gently place a single mouse in the test cage. Leave the mouse undisturbed for 30 minutes.

-

Scoring: After 30 minutes, carefully remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding. Scoring should be performed by an observer blind to the treatment conditions.

Nestlet-Shredding Test

This assay measures the innate nesting behavior of mice. Excessive shredding of nesting material can be interpreted as a form of compulsive-like behavior.

Experimental Protocol:

-

Housing: Individually house mice in their home cages with ad libitum access to food and water.

-

Apparatus: The test is conducted in the mouse's home cage to minimize novelty-induced stress.

-

Nestlet Preparation: Use commercially available pressed cotton squares (nestlets). Pre-weigh each nestlet.

-

Acclimation: No specific acclimation is needed as the test is performed in the home cage.

-

Drug Administration: Administer WAY-208466 dihydrochloride or vehicle at a predetermined time before the test.

-

Test Procedure: Introduce a single, pre-weighed nestlet into the home cage. Leave the mouse undisturbed for 30 minutes.

-

Scoring: After 30 minutes, remove the unshredded portion of the nestlet. Allow it to dry completely overnight to account for any moisture from the animal. Weigh the remaining unshredded nestlet. The amount of nestlet shredded is calculated as the initial weight minus the final weight.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical study evaluating WAY-208466 in an OCD model.

Data Presentation

Clear and structured presentation of quantitative data is essential for the interpretation and comparison of results from preclinical studies. As of the time of this writing, specific quantitative data on the effects of WAY-208466 in the marble-burying and nestlet-shredding tests are not available in the peer-reviewed literature. However, to guide future research and provide a template for data presentation, the following illustrative tables are provided. These tables are populated with hypothetical data based on expected outcomes for a 5-HT receptor agonist with anti-compulsive properties.

Table 1: Illustrative Data for the Effect of WAY-208466 on Marble Burying in Mice

| Treatment Group | Dose (mg/kg) | N | Mean Marbles Buried (± SEM) | % Reduction from Vehicle | p-value vs. Vehicle |

| Vehicle | - | 10 | 15.2 ± 1.1 | - | - |

| WAY-208466 | 1 | 10 | 12.5 ± 1.3 | 17.8% | > 0.05 |

| WAY-208466 | 3 | 10 | 8.1 ± 0.9 | 46.7% | < 0.01 |

| WAY-208466 | 10 | 10 | 4.5 ± 0.7 | 70.4% | < 0.001 |

Table 2: Illustrative Data for the Effect of WAY-208466 on Nestlet Shredding in Mice

| Treatment Group | Dose (mg/kg) | N | Mean Weight of Nestlet Shredded (g ± SEM) | % Reduction from Vehicle | p-value vs. Vehicle |

| Vehicle | - | 10 | 2.8 ± 0.2 | - | - |

| WAY-208466 | 1 | 10 | 2.4 ± 0.3 | 14.3% | > 0.05 |

| WAY-208466 | 3 | 10 | 1.5 ± 0.2 | 46.4% | < 0.01 |

| WAY-208466 | 10 | 10 | 0.9 ± 0.1 | 67.9% | < 0.001 |

Conclusion and Future Directions

WAY-208466 dihydrochloride represents a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in the pathophysiology of OCD. The preclinical models of marble burying and nestlet shredding offer robust platforms to assess the potential anti-compulsive effects of this compound. While the direct evidence for WAY-208466's efficacy in these models is currently lacking in the public domain, its mechanism of action suggests it is a promising candidate for further investigation. Future studies should aim to generate dose-response data for WAY-208466 in these and other relevant OCD models, and to further elucidate the specific downstream signaling pathways that mediate its behavioral effects. Such research will be critical in determining the therapeutic potential of 5-HT6 receptor agonists in the treatment of obsessive-compulsive disorder.

WAY-208466 Dihydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-208466 is a potent and selective 5-HT6 receptor agonist that has demonstrated significant potential in preclinical studies for the treatment of anxiety and depressive disorders. This technical guide provides an in-depth overview of the discovery, proposed synthesis, and biological characterization of WAY-208466 dihydrochloride. Detailed experimental protocols for key biological assays are provided, along with a comprehensive summary of its pharmacological properties.

Introduction

The serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a promising target for the development of novel therapeutics for cognitive and psychiatric disorders. WAY-208466, chemically known as 3-[(-3-Fluorophenyl)sulfonyl]-N,N-dimethyl-1H-pyrrolo[2,3-b]pyridine-1-ethanamine dihydrochloride, is a high-affinity and selective agonist for the 5-HT6 receptor.[1] Preclinical studies have revealed its anxiolytic and antidepressant-like effects, which are believed to be mediated through the modulation of GABAergic neurotransmission. This document outlines the key aspects of its discovery and a proposed synthetic route, along with detailed methodologies for its biological evaluation.

Proposed Synthesis of WAY-208466 Dihydrochloride

A detailed, step-by-step synthesis for WAY-208466 dihydrochloride is not publicly available in a single source. However, based on the synthesis of related compounds, a plausible synthetic route can be proposed. The synthesis can be conceptually divided into three main stages: synthesis of the 1H-pyrrolo[2,3-b]pyridine-1-ethanamine core, preparation of 3-fluorobenzenesulfonyl chloride, and the final coupling and salt formation.

Proposed Synthesis of 1-(2-(Dimethylamino)ethyl)-1H-pyrrolo[2,3-b]pyridine

The synthesis of the core scaffold could begin with the commercially available 7-azaindole (1H-pyrrolo[2,3-b]pyridine).

-

N-Alkylation: 7-azaindole can be N-alkylated using 2-(dimethylamino)ethyl chloride in the presence of a strong base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Preparation of 3-Fluorobenzenesulfonyl Chloride

This reagent is commercially available but can also be synthesized from 3-fluoroaniline.

-

Diazotization: 3-fluoroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the corresponding diazonium salt.

-

Sulfonylation: The diazonium salt is then reacted with sulfur dioxide (SO2) in the presence of a copper(I) chloride catalyst to yield 3-fluorobenzenesulfonyl chloride. A patent describes the synthesis of 3-fluorobenzenesulfonyl chloride from 3-fluorobenzene thiophenol by reaction with chlorine in an organic solvent.[2]

Coupling and Salt Formation

The final steps would involve the coupling of the two key intermediates followed by the formation of the dihydrochloride salt.

-

Sulfonylation of the Pyrrolopyridine Core: The 1-(2-(dimethylamino)ethyl)-1H-pyrrolo[2,3-b]pyridine intermediate is reacted with 3-fluorobenzenesulfonyl chloride. This reaction is a Friedel-Crafts-type sulfonylation that typically occurs at the electron-rich 3-position of the pyrrolo[2,3-b]pyridine ring system. The reaction can be carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), in an inert solvent like dichloromethane.

-

Formation of the Dihydrochloride Salt: The resulting free base of WAY-208466 is then treated with two equivalents of hydrochloric acid (in a solvent such as ethanol or diethyl ether) to precipitate the dihydrochloride salt, which can then be purified by recrystallization.

Caption: Proposed synthetic pathway for WAY-208466 dihydrochloride.

Biological Activity and Mechanism of Action

WAY-208466 is a high-affinity, selective 5-HT6 receptor agonist.[1] It profiles as a full agonist at the human 5-HT6 receptor.[1] The primary mechanism of action is believed to be the stimulation of 5-HT6 receptors, which are positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

A key neurochemical effect of WAY-208466 is the elevation of extracellular GABA levels in the frontal cortex of rats.[1] This effect is thought to underlie its observed anxiolytic and antidepressant-like properties in animal models.

References

Pharmacological Profile of Selective 5-HT₆ Agonists: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 5-hydroxytryptamine-6 (5-HT₆) receptor, expressed almost exclusively in the central nervous system (CNS), has emerged as a significant target for therapeutic intervention in cognitive and psychiatric disorders.[1][2][3] Its unique localization in brain regions associated with learning, memory, and mood—such as the hippocampus, striatum, and prefrontal cortex—underpins the intense research into its function.[2][4] While much focus has been on antagonists, selective 5-HT₆ agonists have also been developed, revealing complex and sometimes paradoxical pharmacology.[5][6] This guide provides an in-depth technical overview of the pharmacological profile of key selective 5-HT₆ agonists, detailing their binding and functional characteristics, the signaling pathways they modulate, and the experimental protocols used for their characterization.

Core Pharmacological Characteristics of Selective 5-HT₆ Agonists

Selective 5-HT₆ agonists are compounds that preferentially bind to and activate the 5-HT₆ receptor. Their pharmacological profile is primarily defined by their binding affinity (Ki), functional potency (EC₅₀), and maximal efficacy (Eₘₐₓ). Several compounds, such as WAY-181187, WAY-208466, and EMD-386088, have been extensively characterized and serve as benchmark selective agonists.[1][5][7]

Binding affinity measures the strength of the interaction between an agonist and the receptor. It is typically determined through radioligand binding assays, where the test compound competes with a radiolabeled ligand for receptor binding sites. The inhibitory constant (Ki) represents the concentration of the agonist required to occupy 50% of the receptors, with lower values indicating higher affinity.

| Compound | Receptor Target | Ki (nM) | Species | Source |

| WAY-181187 | Human 5-HT₆ | 2.2 | Human | [1] |

| WAY-208466 | Human 5-HT₆ | 4.8 | Human | [1] |

| EMD-386088 | Human 5-HT₆ | 1.0 | Human | [5][8] |

| E-6801 | Human 5-HT₆ | 7.0 | Human | [5] |

Functional activity assays measure the biological response following receptor activation. For 5-HT₆ receptors, this is commonly assessed by quantifying the production of cyclic adenosine monophosphate (cAMP). The half-maximal effective concentration (EC₅₀) is the concentration of an agonist that provokes a response halfway between the baseline and maximum possible response. The maximum efficacy (Eₘₐₓ) represents the maximal response achievable by the agonist, often expressed as a percentage relative to the endogenous ligand, serotonin (5-HT).

| Compound | Assay Type | EC₅₀ (nM) | Eₘₐₓ (%) | Profile | Source |

| WAY-181187 | cAMP Stimulation | 6.6 | 93 | Full Agonist | [1] |

| WAY-208466 | cAMP Stimulation | 7.3 | 100 | Full Agonist | [1] |

| EMD-386088 | cAMP Stimulation | 1.0 | - | Full/Partial Agonist | [5][8] |

Note: EMD-386088 has been described as both a full and a partial agonist in different studies.[5][8]

5-HT₆ Receptor Signaling Pathways

Activation of the 5-HT₆ receptor initiates intracellular signaling cascades that mediate its physiological effects. While canonically coupled to the Gs protein pathway, evidence also points to non-canonical signaling routes.

The primary and most well-characterized signaling mechanism for the 5-HT₆ receptor is its coupling to the stimulatory G-protein, Gs.[2][4] Agonist binding induces a conformational change in the receptor, activating Gs, which in turn stimulates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cAMP, a second messenger that activates Protein Kinase A (PKA) and other downstream effectors.[9]

Beyond the canonical Gs pathway, the 5-HT₆ receptor can also signal through alternative mechanisms. It has been shown that the C-terminal region of the receptor interacts with Fyn, a non-receptor tyrosine kinase.[9][10] This interaction can lead to the activation of the Extracellular signal-Regulated Kinase (ERK1/2) cascade, a pathway crucial for regulating gene expression and synaptic plasticity.[10] This pathway appears to be independent of adenylyl cyclase activity.[10]

Key Experimental Protocols

The characterization of selective 5-HT₆ agonists relies on standardized in vitro assays. The following sections detail the methodologies for radioligand binding and cAMP functional assays.

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT₆ receptor.

Protocol:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the 5-HT₆ receptor (e.g., HEK293-h5-HT₆ cells) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[11]

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[11]

-

Resuspend the membrane pellet in a fresh assay buffer and determine the protein concentration (e.g., via Bradford assay).[11]

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add assay buffer, a fixed concentration of a 5-HT₆-selective radioligand (e.g., [³H]-LSD), and the membrane preparation to triplicate wells.[12]

-

Non-specific Binding (NSB): Add assay buffer, radioligand, membrane preparation, and a high concentration of an unlabeled reference ligand (e.g., 10 µM clozapine) to define binding to non-receptor sites.[12]

-

Competition: Add assay buffer, radioligand, membrane preparation, and serial dilutions of the test agonist to the remaining wells.

-

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.[11][12]

-

Harvesting: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.[11]

-

Detection & Analysis:

-

Place the dried filters into scintillation vials with a scintillant.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding (Total Binding - NSB).

-

Plot the percentage of specific binding against the log concentration of the test agonist to determine the IC₅₀ value (concentration of agonist that displaces 50% of the radioligand).

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

-

This cell-based assay quantifies the ability of an agonist to stimulate the production of cAMP, thereby determining its potency (EC₅₀) and efficacy (Eₘₐₓ).

Protocol:

-

Cell Culture & Seeding:

-

Culture cells stably expressing the human 5-HT₆ receptor (e.g., CHO or HeLa cells) in appropriate media.[13][14]

-

Harvest the cells and resuspend them in a stimulation buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).[13]

-

Dispense a specific number of cells (e.g., 3,000 cells/well) into a 384-well assay plate.[13]

-

-

Compound Addition:

-

Prepare serial dilutions of the test agonist and a reference agonist (e.g., serotonin).

-

Add the compounds to the wells containing the cells.

-

-

Incubation: Incubate the plate for a specified time (e.g., 20-30 minutes) at 37°C or room temperature to allow for receptor stimulation and cAMP accumulation.[14][15]

-

Cell Lysis & Detection:

-

Add a lysis buffer that also contains the detection reagents. The specific reagents depend on the detection technology used (e.g., HTRF, AlphaScreen).[13][15]

-

For a competitive immunoassay (common method), the reagents include a labeled cAMP (e.g., d2-labeled) and a labeled anti-cAMP antibody (e.g., cryptate-labeled).[16]

-

Incubate for a further period (e.g., 60 minutes) at room temperature to allow the detection reagents to equilibrate.[15]

-

-

Signal Reading & Analysis:

-

Read the plate on a compatible reader (e.g., an HTRF-compatible reader). The signal is inversely proportional to the amount of cAMP produced by the cells.

-

Generate a cAMP standard curve to convert the raw signal into cAMP concentrations.[16]

-

Plot the cAMP concentration against the log concentration of the agonist.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

-

Conclusion

Selective 5-HT₆ receptor agonists are potent modulators of serotonergic neurotransmission with high affinity and efficacy. Their primary mechanism involves the activation of the canonical Gs/cAMP pathway, though non-canonical signaling via Fyn/ERK also contributes to their pharmacological effects. The paradoxical observation that both 5-HT₆ agonists and antagonists can produce similar pro-cognitive or anxiolytic effects in preclinical models highlights the complexity of this receptor system.[5][6][7] A thorough understanding of their detailed pharmacological profiles, as outlined in this guide, is critical for drug development professionals seeking to leverage 5-HT₆ receptor activation for the treatment of CNS disorders.

References

- 1. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structural insights into constitutive activity of 5-HT6 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT6 receptor - Wikipedia [en.wikipedia.org]

- 5. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Potential of 5-HT6 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antidepressant and anxiolytic effects of selective 5-HT6 receptor agonists in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study on the effect of EMD386088, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. benchchem.com [benchchem.com]

- 12. lecerveau.mcgill.ca [lecerveau.mcgill.ca]

- 13. resources.revvity.com [resources.revvity.com]

- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

In Vivo Neurotransmitter Modulation by WAY-208466 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of WAY-208466 dihydrochloride, a selective serotonin 6 (5-HT6) receptor agonist, on neurotransmitter levels. The document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key biological pathways and experimental workflows.

Introduction to WAY-208466

WAY-208466 is a potent and selective full agonist for the 5-HT6 receptor.[1] The 5-HT6 receptor is almost exclusively expressed in the central nervous system, with high densities in brain regions associated with cognition, such as the cortex and hippocampus. Its role in modulating various neurotransmitter systems has made it a target for therapeutic interventions in cognitive and psychiatric disorders. This guide focuses on the in vivo neurochemical profile of WAY-208466, with a particular emphasis on its influence on key neurotransmitters including gamma-aminobutyric acid (GABA), serotonin (5-HT), dopamine (DA), and norepinephrine (NE).

Quantitative Data on Neurotransmitter Levels

While extensive quantitative data for the effects of WAY-208466 on all major neurotransmitters is limited in publicly available literature, existing studies provide valuable insights, particularly regarding its impact on GABA. To offer a broader context for the effects of 5-HT6 receptor agonism, data for the structurally related full agonist WAY-181187 and another 5-HT6 agonist, ST1936, are also presented.

Table 1: In Vivo Effects of WAY-208466 on Neurotransmitter Levels

| Compound | Dose | Brain Region | Neurotransmitter | Change from Baseline | Animal Model | Reference |

| WAY-208466 | 10 mg/kg, s.c. | Frontal Cortex | GABA | Preferentially Elevated (Acute & Chronic) | Rat | [1] |

Note: The term "preferentially elevated" indicates a qualitative observation from the study, with specific quantitative percentage increases not provided in the primary publication.

Table 2: In Vivo Effects of the Related 5-HT6 Agonist WAY-181187 on Neurotransmitter Levels

| Compound | Dose | Brain Region | Neurotransmitter | Change from Baseline (%) | Animal Model | Reference |

| WAY-181187 | 30 mg/kg, s.c. | Frontal Cortex | GABA | Significantly Increased | Rat | [1] |

| 30 mg/kg, s.c. | Frontal Cortex | Dopamine (DA) | Modest but Significant Decrease | Rat | [1] | |

| 30 mg/kg, s.c. | Frontal Cortex | Serotonin (5-HT) | Modest but Significant Decrease | Rat | [1] | |

| 10-30 mg/kg, s.c. | Dorsal Hippocampus, Striatum, Amygdala | GABA | Robust Elevations | Rat | [1] | |

| 10-30 mg/kg, s.c. | Dorsal Hippocampus, Striatum, Amygdala | NE, 5-HT, DA, Glutamate | No Similar Effects | Rat | [1] |

Table 3: In Vivo Effects of the 5-HT6 Agonist ST1936 on Neurotransmitter Levels

| Compound | Dose | Brain Region | Neurotransmitter | Change from Baseline | Animal Model | Reference |

| ST1936 | 5-20 mg/kg, i.p. | Nucleus Accumbens Shell, Medial Prefrontal Cortex | Dopamine (DA) | Dose-dependent Increase | Rat | |

| 5-20 mg/kg, i.p. | Nucleus Accumbens Shell, Medial Prefrontal Cortex | Norepinephrine (NE) | Dose-dependent Increase | Rat | ||

| 5-20 mg/kg, i.p. | Nucleus Accumbens Core | Dopamine (DA) | Lesser Increase | Rat |

Experimental Protocols

The following sections detail the methodologies typically employed in studies investigating the in vivo effects of compounds like WAY-208466 on neurotransmitter levels.

Animal Models and Drug Administration

-

Animal Model: Studies investigating the neurochemical effects of 5-HT6 agonists commonly utilize adult male Sprague-Dawley rats.[1]

-

Drug Preparation: WAY-208466 dihydrochloride is typically dissolved in a vehicle such as sterile water or saline for in vivo administration.

-

Administration Route and Dosage: Subcutaneous (s.c.) injection is a common route of administration for WAY-208466 in rodent studies, with effective doses in the range of 10 mg/kg.[1] For related compounds like WAY-181187, doses ranging from 3-30 mg/kg s.c. have been used to establish dose-response relationships.[1]

In Vivo Microdialysis

In vivo microdialysis is a widely used technique to sample and measure extracellular concentrations of neurotransmitters in specific brain regions of awake, freely moving animals.

-

Surgical Implantation of Guide Cannula:

-

Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

-

The animal is placed in a stereotaxic frame.

-

A guide cannula is surgically implanted, targeting the brain region of interest (e.g., medial prefrontal cortex, dorsal hippocampus, striatum). Coordinates are determined from a stereotaxic atlas.

-

The cannula is secured to the skull using dental cement and jeweler's screws.

-

Animals are allowed a post-operative recovery period of several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

After a stabilization period to allow for equilibration, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).

-

Baseline neurotransmitter levels are established by collecting several samples before drug administration.

-

WAY-208466 or vehicle is administered, and sample collection continues for a specified period to monitor changes in neurotransmitter levels.

-

Collected dialysate samples are immediately analyzed or stored at -80°C for later analysis.

-

Neurotransmitter Analysis: HPLC-ECD

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and selective method for quantifying monoamine neurotransmitters and their metabolites in microdialysis samples.

-

Sample Preparation: Dialysate samples are typically injected directly into the HPLC system or may be mixed with an internal standard.

-

Chromatographic Separation:

-

An aliquot of the dialysate is injected onto a reverse-phase HPLC column.

-

A mobile phase (a buffered aqueous-organic solution) is pumped through the column to separate the different neurotransmitters based on their physicochemical properties.

-

-

Electrochemical Detection:

-

As the separated neurotransmitters elute from the column, they pass through an electrochemical detector cell.

-

A specific electrical potential is applied to a working electrode, causing the electroactive neurotransmitters (e.g., serotonin, dopamine, norepinephrine) to oxidize or reduce.

-

This electrochemical reaction generates a current that is proportional to the concentration of the neurotransmitter in the sample.

-

-

Quantification: The concentration of each neurotransmitter is determined by comparing the peak area of the sample to that of known standards.

Visualizations: Signaling Pathways and Experimental Workflows

5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor is a G-protein coupled receptor that, upon activation by an agonist like WAY-208466, primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade can influence the activity of various downstream effectors, including protein kinase A (PKA), which can in turn modulate neuronal excitability and gene expression.

Caption: 5-HT6 Receptor Signaling Cascade.

Experimental Workflow: In Vivo Microdialysis and Neurotransmitter Analysis

The process of investigating the in vivo effects of WAY-208466 involves a series of sequential steps, from animal preparation to data analysis.

Caption: In Vivo Microdialysis Workflow.

Discussion and Future Directions

The available data indicates that the 5-HT6 receptor agonist WAY-208466 modulates GABAergic neurotransmission in the frontal cortex.[1] The effects of the related compound WAY-181187 suggest that 5-HT6 receptor activation may also lead to a decrease in cortical serotonin and dopamine levels.[1] However, studies with other 5-HT6 agonists like ST1936 have shown increases in dopamine and norepinephrine, highlighting the need for further research to fully elucidate the specific neurochemical profile of WAY-208466 across different brain regions and its effects on a broader range of neurotransmitters.

Future studies should aim to:

-

Quantify the dose-dependent effects of WAY-208466 on extracellular levels of serotonin, dopamine, and norepinephrine in key brain regions such as the prefrontal cortex, hippocampus, and striatum using in vivo microdialysis.

-

Investigate the temporal dynamics of these changes to understand the onset and duration of action of WAY-208466.

-

Explore the functional consequences of these neurochemical changes on behavior and cognition in relevant animal models.

A more complete understanding of the in vivo neurochemical effects of WAY-208466 will be crucial for advancing its potential as a therapeutic agent for neurological and psychiatric disorders.

References

WAY-208466 Dihydrochloride: A Technical Guide on its Role in Cognitive Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-208466 dihydrochloride is a potent and selective 5-HT6 receptor full agonist that has emerged as a significant tool for investigating the role of the serotonergic system in cognitive processes. This technical guide provides a comprehensive overview of the preclinical data related to WAY-208466 and its impact on cognitive function. It details the compound's mechanism of action, summarizes the available quantitative data from behavioral studies, outlines detailed experimental protocols, and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of 5-HT6 receptor modulation for cognitive enhancement.

Introduction

The serotonin 6 (5-HT6) receptor is almost exclusively expressed in the central nervous system, with high densities in brain regions critical for learning and memory, such as the hippocampus and cortex.[1] This localization has made the 5-HT6 receptor a compelling target for the development of novel therapeutic agents aimed at treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[2][3] While much of the research has focused on 5-HT6 receptor antagonists, there is a growing body of evidence suggesting that agonists at this receptor can also exert pro-cognitive effects, presenting a paradoxical yet intriguing pharmacological profile.[4][5]

WAY-208466 is a selective and potent full agonist for the 5-HT6 receptor.[6] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the downstream neurochemical and behavioral consequences of 5-HT6 receptor activation. This guide will synthesize the current understanding of WAY-208466's role in cognitive function, with a focus on its molecular mechanisms and preclinical evidence.

Mechanism of Action

WAY-208466 exerts its effects by binding to and activating 5-HT6 receptors. As a full agonist, it mimics the action of the endogenous ligand, serotonin, at this receptor subtype.[6]

Neurochemical Effects

Preclinical studies have demonstrated that WAY-208466 modulates multiple neurotransmitter systems, which are thought to underlie its effects on cognition:

-

GABAergic System: Acute and chronic administration of WAY-208466 has been shown to increase extracellular levels of gamma-aminobutyric acid (GABA) in the frontal cortex and other brain regions.[6] This effect is mediated by 5-HT6 receptors and suggests a modulatory role of these receptors on GABAergic interneurons.

-

Glutamatergic System: In hippocampal slice preparations, 5-HT6 receptor agonism with compounds like WAY-208466 attenuates stimulated glutamate release.[6] This modulation of glutamatergic neurotransmission is a key area of investigation for its cognitive effects.

Signaling Pathways

The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of G proteins. Activation of the receptor by an agonist like WAY-208466 initiates a downstream signaling cascade:

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[5]

-

cAMP-Dependent Pathways: The increase in intracellular cAMP can lead to the activation of Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), which in turn phosphorylate a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein).

-